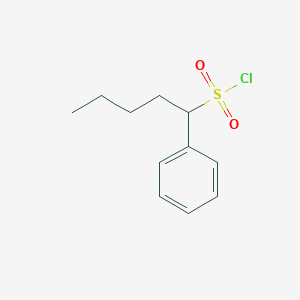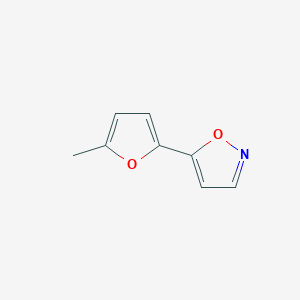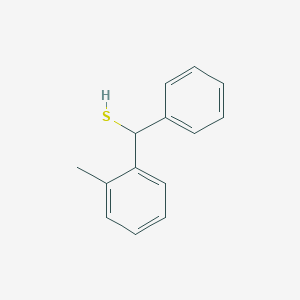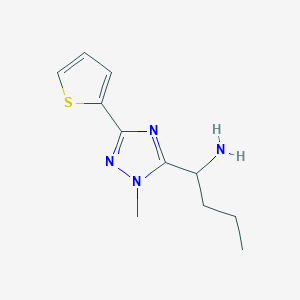
1-(1-Methyl-3-(thiophen-2-yl)-1h-1,2,4-triazol-5-yl)butan-1-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(1-Methyl-3-(thiophen-2-yl)-1h-1,2,4-triazol-5-yl)butan-1-amine is a synthetic organic compound that belongs to the class of triazole derivatives This compound is characterized by the presence of a thiophene ring, a triazole ring, and a butan-1-amine group
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-(1-Methyl-3-(thiophen-2-yl)-1h-1,2,4-triazol-5-yl)butan-1-amine typically involves the following steps:
Formation of the Triazole Ring: The triazole ring can be synthesized through a cyclization reaction involving hydrazine derivatives and appropriate nitriles under acidic or basic conditions.
Introduction of the Thiophene Ring: The thiophene ring can be introduced via a cross-coupling reaction, such as the Suzuki or Stille coupling, using thiophene boronic acid or thiophene stannane.
Attachment of the Butan-1-amine Group: The butan-1-amine group can be attached through a nucleophilic substitution reaction using an appropriate alkyl halide.
Industrial Production Methods: Industrial production of this compound may involve optimizing the above synthetic routes to achieve higher yields and purity. This can include the use of advanced catalytic systems, continuous flow reactors, and purification techniques such as chromatography and crystallization.
Chemical Reactions Analysis
Types of Reactions: 1-(1-Methyl-3-(thiophen-2-yl)-1h-1,2,4-triazol-5-yl)butan-1-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to obtain reduced derivatives.
Substitution: The compound can participate in nucleophilic substitution reactions, where the amine group can be replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents under acidic or basic conditions.
Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents under anhydrous conditions.
Substitution: Alkyl halides, acyl chlorides, and other electrophiles under basic or acidic conditions.
Major Products Formed:
Oxidation Products: Oxidized derivatives with functional groups such as ketones or carboxylic acids.
Reduction Products: Reduced derivatives with additional hydrogen atoms.
Substitution Products: Substituted derivatives with different functional groups replacing the amine group.
Scientific Research Applications
1-(1-Methyl-3-(thiophen-2-yl)-1h-1,2,4-triazol-5-yl)butan-1-amine has a wide range of scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: Investigated for its potential biological activities, such as antimicrobial, antifungal, and anticancer properties.
Medicine: Explored as a potential therapeutic agent for various diseases due to its unique structural features.
Industry: Utilized in the development of new materials, such as polymers and catalysts, due to its versatile chemical reactivity.
Mechanism of Action
The mechanism of action of 1-(1-Methyl-3-(thiophen-2-yl)-1h-1,2,4-triazol-5-yl)butan-1-amine involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes, receptors, or other biomolecules, leading to modulation of their activity. The exact molecular targets and pathways involved depend on the specific application and context of use.
Comparison with Similar Compounds
1-(1-Methyl-3-(phenyl)-1h-1,2,4-triazol-5-yl)butan-1-amine: Similar structure but with a phenyl ring instead of a thiophene ring.
1-(1-Methyl-3-(pyridin-2-yl)-1h-1,2,4-triazol-5-yl)butan-1-amine: Similar structure but with a pyridine ring instead of a thiophene ring.
Uniqueness: 1-(1-Methyl-3-(thiophen-2-yl)-1h-1,2,4-triazol-5-yl)butan-1-amine is unique due to the presence of the thiophene ring, which imparts distinct electronic and steric properties
Properties
Molecular Formula |
C11H16N4S |
|---|---|
Molecular Weight |
236.34 g/mol |
IUPAC Name |
1-(2-methyl-5-thiophen-2-yl-1,2,4-triazol-3-yl)butan-1-amine |
InChI |
InChI=1S/C11H16N4S/c1-3-5-8(12)11-13-10(14-15(11)2)9-6-4-7-16-9/h4,6-8H,3,5,12H2,1-2H3 |
InChI Key |
JUWLEJLKTTTYAC-UHFFFAOYSA-N |
Canonical SMILES |
CCCC(C1=NC(=NN1C)C2=CC=CS2)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


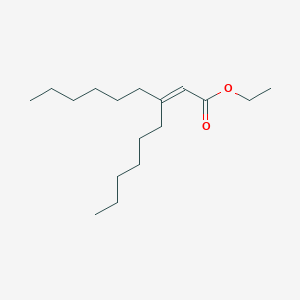
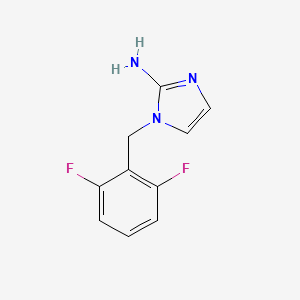
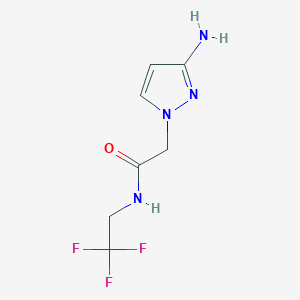
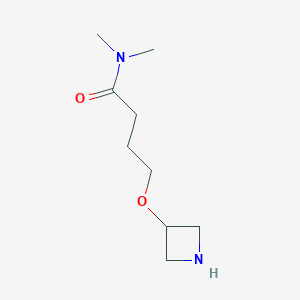
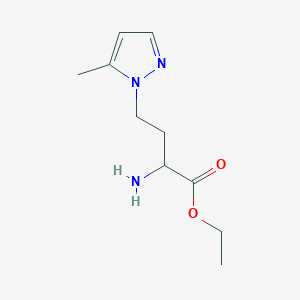

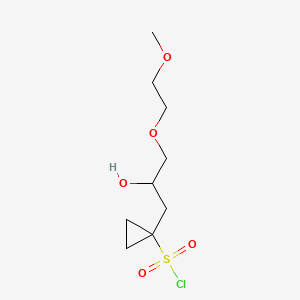
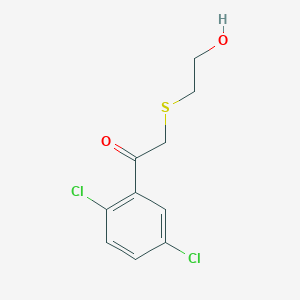
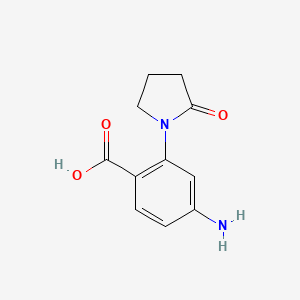
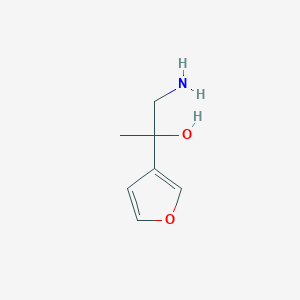
![1-[4-(Aminomethyl)phenyl]cyclopropanecarboxylic acid](/img/structure/B13630115.png)
